REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.CN([C:27]([O:31][N:32]1N=NC2C=CC=N[C:33]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CNOC>C1COCC1.[NH4+].[Cl-]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([C:12](=[O:14])[N:32]([O:31][CH3:27])[CH3:33])[CH2:11]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3,6.7|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
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Name
|
|
Quantity
|
9.55 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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11.34 g
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Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.82 g
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Type
|
reactant
|
Smiles
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CNOC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at ambient temperature for 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at ambient temperature overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (20 mL) and brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluting with 15% EtOAc in petroleum ether)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(N(C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |